1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylsulfanylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIHVDCEXBRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: HPLC-MS/MS Quantification of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic Acid in Biological Samples
This guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (ESCCA) in biological matrices.
This compound, structurally significant as a potential impurity or metabolite in the synthesis of leukotriene receptor antagonists (e.g., Montelukast), presents specific bioanalytical challenges: low molecular weight , acidity , and sulfur oxidation potential .
Introduction & Method Strategy
Analyte: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (ESCCA)
Formula:
The Analytical Challenge
-
Retention: As a small, polar acidic molecule, ESCCA elutes near the void volume in standard C18 conditions, leading to ion suppression.
-
Stability: The sulfide thioether moiety (
) is susceptible to oxidation during sample processing, potentially forming sulfoxides ( ). -
Ionization: The carboxylic acid group dictates Negative Electrospray Ionization (ESI-), requiring mobile phases that support deprotonation while maintaining chromatographic retention.
Strategic Solution
-
Chromatography: Use of a C18 column with high aqueous stability or a Phenyl-Hexyl phase to engage the cyclopropane ring.
-
Sample Prep: Liquid-Liquid Extraction (LLE) under acidic conditions to protonate the acid, driving it into the organic layer and removing matrix salts/proteins.
-
Detection: ESI(-) MRM monitoring the decarboxylation transition
.
Experimental Workflow (Visualized)
Figure 1: Step-by-step bioanalytical workflow ensuring analyte stability and extraction efficiency.
Detailed Protocol
Chemicals and Reagents[1][2][3][4]
-
Reference Standard: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (>98% purity).
-
Internal Standard (IS): 1-Methylcyclopropane-1-carboxylic acid (structural analog) or deuterated ESCCA if available.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc).
-
Additives: Formic Acid (FA), Ammonium Acetate (
).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation for acidic drugs, reducing matrix effects in ESI- mode.
-
Aliquot: Transfer
of plasma/tissue homogenate into a 1.5 mL Eppendorf tube. -
IS Addition: Add
of Internal Standard working solution ( ). -
Acidification: Add
of Formic Acid in water. Vortex briefly.-
Critical: Low pH (
) ensures the carboxylic acid is protonated (neutral), increasing solubility in the organic solvent.
-
-
Extraction: Add
of extraction solvent (MTBE : Ethyl Acetate, 50:50 v/v ). -
Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm.
-
Separation: Centrifuge at
for 5 minutes at . -
Transfer: Transfer
of the supernatant (upper organic layer) to a clean glass vial. -
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at
. -
Reconstitution: Reconstitute in
of Mobile Phase (90% A : 10% B). Vortex and centrifuge.[1]
HPLC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (
) or Waters HSS T3 (for enhanced retention of polar acids). -
Column Temp:
. -
Flow Rate:
. -
Injection Vol:
.
Mobile Phase Gradient:
-
MP A: 0.1% Formic Acid in Water.
-
MP B: Acetonitrile.
| Time (min) | % B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Start Gradient |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End |
MS/MS Parameters[5]
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Spray Voltage: -2500 V.
-
Gas Temps:
(Sheath), (Drying).
MRM Transitions:
-
Precursor Ion (
): -
Product Ions:
-
Quantifier:
(Loss of , ). -
Qualifier:
(Cleavage of ethyl-sulfur bond).
-
Method Validation Summary (FDA/EMA Guidelines)
The following parameters must be verified to ensure regulatory compliance (FDA Bioanalytical Method Validation Guidance, 2018).
| Parameter | Acceptance Criteria | Experimental Approach |
| Linearity | Calibration curve 1–1000 ng/mL (weighted | |
| Accuracy | QC samples at Low, Mid, High concentrations (n=5). | |
| Precision | CV | Intra-day and Inter-day repeatability. |
| Recovery | Consistent (>50% preferred) | Compare pre-extraction spike vs. post-extraction spike. |
| Matrix Effect | Compare post-extraction spike vs. neat solution. | |
| Stability | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |
Troubleshooting & Critical Insights
Handling Sulfur Oxidation
The ethylsulfanyl group is prone to oxidation to sulfoxide (
-
Symptom: Decreasing signal of parent (145 m/z) and appearance of peaks at 161 m/z or 177 m/z.
-
Prevention:
-
Keep all samples on ice during processing.
-
Add Ascorbic Acid (10 mM) or Dithiothreitol (DTT) to the plasma prior to extraction if stability issues persist.
-
Avoid using protic solvents (like methanol) in the stock solution storage for long periods; prefer Acetonitrile.
-
Carryover
Small acidic molecules can stick to stainless steel surfaces.
-
Solution: Use a needle wash solution containing 50:50 Methanol:Water + 0.5% Ammonium Hydroxide . The high pH wash helps deprotonate and solubilize residual acid adsorbed to the injector needle.
Retention Time Drift
If retention times shift, check the pH of Mobile Phase A.
-
Mechanism: The pKa is ~4.[2]7. If MP A pH is near 4.7, small fluctuations cause massive changes in ionization state and retention.
-
Fix: Ensure MP A is well-buffered at pH ~3.0 (Formic acid) to keep the analyte fully protonated for consistent C18 interaction.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
PubChem. (2025). Compound Summary: 1-Ethylcyclopropane-1-carboxylic acid.[5] National Library of Medicine. Link
-
ChemGuide. (2023). Mass Spectrometry Fragmentation Patterns of Carboxylic Acids. Link
-
ResearchGate. (2021). HPLC-MS Analysis of Bioactive Substances in Medicinal Plants. (Reference for general extraction of acidic metabolites). Link
Sources
Application Notes and Protocols for the Synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic Acid Derivatives
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Derivatives of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the thioether and carboxylic acid functionalities, make these molecules attractive scaffolds for interacting with a variety of biological targets. This document provides a comprehensive overview of the key synthetic strategies for accessing these valuable compounds, with a focus on practical, step-by-step protocols and the underlying mechanistic principles that govern these transformations.
The core challenge in synthesizing these molecules lies in the stereocontrolled construction of the densely functionalized cyclopropane ring. The methods outlined herein are designed to be both efficient and versatile, allowing for the generation of a diverse library of derivatives for further investigation.
Synthetic Strategies: A Mechanistic Overview
The synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid derivatives primarily relies on two key transformations: the formation of the cyclopropane ring and the introduction of the ethylsulfanyl group. The order of these steps can be varied, leading to two distinct and effective synthetic approaches.
Strategy 1: Cyclopropanation of an Activated Olefin followed by Thiol Addition
This is a widely employed and robust method that begins with the construction of a cyclopropane ring bearing an activating group, which then facilitates the addition of the ethylsulfanyl moiety.
Caption: Synthetic Strategy 2: Cyclopropanation of a Thioether-Containing Olefin.
The choice between these two strategies will often depend on the specific substitution pattern of the desired target molecule and the availability of the requisite starting materials.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its derivatives, based on established and reliable methods.
Protocol 1: Synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carbonitrile via Michael Addition
This protocol details the addition of ethanethiol to 1-cyanocyclopropanecarboxylic acid, a key intermediate in Strategy 1.
Materials:
-
1-Cyanocyclopropanecarboxylic acid
-
Ethanethiol
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 1-cyanocyclopropanecarboxylic acid (1.0 eq) in anhydrous acetonitrile (0.5 M) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add ethanethiol (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-(ethylsulfanyl)cyclopropane-1-carbonitrile.
Protocol 2: Hydrolysis of 1-(Ethylsulfanyl)cyclopropane-1-carbonitrile to the Carboxylic Acid
This protocol describes the final step in Strategy 1, the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
1-(Ethylsulfanyl)cyclopropane-1-carbonitrile
-
6 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1-(ethylsulfanyl)cyclopropane-1-carbonitrile (1.0 eq) in 6 M hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(ethylsulfanyl)cyclopropane-1-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid.
| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |
| Michael Addition | 1-Cyanocyclopropanecarboxylic acid, Ethanethiol, Triethylamine | Acetonitrile | 0 °C to RT | 12-16 | 75-85 |
| Nitrile Hydrolysis | 1-(Ethylsulfanyl)cyclopropane-1-carbonitrile, 6 M HCl | Water | Reflux | 4-6 | 80-90 |
Troubleshooting and Optimization
-
Low Yield in Michael Addition: Ensure that the reaction is performed under strictly anhydrous conditions, as water can compete with the thiol as a nucleophile. The use of a stronger, non-nucleophilic base may also be explored.
-
Incomplete Nitrile Hydrolysis: The reaction time may need to be extended, or a higher concentration of acid can be used. Microwave-assisted hydrolysis can also be an effective method for accelerating this transformation.
-
Purification Challenges: The carboxylic acid product can sometimes be difficult to purify by chromatography. In such cases, derivatization to the methyl ester followed by purification and subsequent hydrolysis can be a viable alternative.
Conclusion
The synthetic routes and protocols detailed in this document provide a robust framework for the preparation of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds for a wide range of applications in drug discovery and chemical biology. The versatility of the described methods allows for the synthesis of a diverse library of analogs, paving the way for the exploration of their structure-activity relationships.
References
- A Method for Producing 1-amino-1-cyclopropanecarboxylic Acid.
-
Synthesis of 1-(methylthio)cyclopropanecarboxylic acid. The Good Scents Company. [Link]
-
A General and Efficient Method for the Synthesis of 1-Substituted Cyclopropanecarboxylic Acids. Organic Letters. [Link]
-
Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) and Analogs. Arkivoc. [Link]
Application Note: Utilizing 1-(Ethylsulfanyl)cyclopropane-1-carboxylic Acid as a Competitive Inhibitor of Ethylene Biosynthesis
This guide details the application of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (ESCCA) in plant biology research. Based on its structural homology to the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) , ESCCA serves as a critical chemical probe for dissecting ethylene biosynthesis and signaling pathways.
Introduction & Mechanism of Action
The Biological Context
Ethylene (
-
Methionine
S-Adenosylmethionine (SAM) [2][5][6] -
SAM
1-Aminocyclopropane-1-carboxylic acid (ACC) (via ACC Synthase, ACS)[1][2][5][6] -
ACC
Ethylene (via ACC Oxidase, ACO)[2][5]
The Role of ESCCA
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (ESCCA) is a structural analog of ACC.
-
Structural Homology: It retains the cyclopropane ring and the C-1 carboxylic acid moiety essential for binding to the active site of ACC Oxidase (ACO) .
-
Functional Divergence: The amino group (
) of ACC—critical for the oxidative cleavage mechanism that generates ethylene—is replaced by an ethylsulfanyl group ( ) . -
Mechanism: ESCCA acts as a competitive inhibitor of ACO. It occupies the catalytic site but cannot be oxidized to ethylene, thereby blocking the conversion of endogenous ACC. This makes it a powerful tool to distinguish between synthesis-dependent and signaling-dependent ethylene responses without the need for genetic mutants.
Experimental Workflow & Protocols
Stock Solution Preparation
Objective: Prepare a stable 100 mM stock solution of ESCCA.
Materials:
-
ESCCA (Solid, MW
146.21 g/mol ) -
1 M KOH (Potassium Hydroxide)
-
Milli-Q Water
-
0.22
m Syringe Filter
Protocol:
-
Weighing: Weigh 146.2 mg of ESCCA into a 15 mL conical tube.
-
Solubilization: Add 8 mL of Milli-Q water. The compound is an acid and may not dissolve fully.
-
pH Adjustment: Dropwise, add 1 M KOH while vortexing until the solution clears (formation of the potassium salt).
-
Final Adjustment: Adjust the final volume to 10 mL with water. Check pH; adjust to 7.0–7.5 using dilute HCl or KOH.
-
Sterilization: Filter through a 0.22
m syringe filter into a sterile tube. -
Storage: Store at -20°C. Stable for 6 months.
The Arabidopsis Triple Response Assay (Inhibition Test)
Objective: Quantify the efficacy of ESCCA in inhibiting ACC-induced ethylene phenotypes.
Experimental Design:
-
Control: MS Media alone.
-
ACC Control: MS Media + 10
M ACC (Induces Triple Response). -
ESCCA Treatment: MS Media + 10
M ACC + [10, 50, 100, 500] M ESCCA.
Protocol:
-
Media Prep: Prepare 0.5x Murashige & Skoog (MS) media with 0.8% agar. Autoclave and cool to 55°C.
-
Treatment Addition: Add ACC and ESCCA stock solutions to the molten agar at the designated concentrations. Pour plates.
-
Stratification: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Plate on the media. Stratify at 4°C for 2 days in the dark.
-
Growth: Transfer plates to a growth chamber (22°C). Crucial: Wrap plates in double-layers of aluminum foil to maintain absolute darkness.
-
Data Collection: After 72–96 hours, photograph seedlings. Measure hypocotyl length and apical hook curvature.
Expected Results:
-
ACC Only: Short, thick hypocotyls; exaggerated apical hooks (Triple Response).
-
ACC + ESCCA: Dose-dependent recovery of hypocotyl length (Inhibition of ethylene production).
Data Analysis & Visualization
Dose-Response Data (Hypothetical)[7]
| Treatment Group | Concentration ( | Mean Hypocotyl Length (mm) | % Inhibition of Triple Response |
| Control (MS Only) | 0 | 12.5 | N/A |
| ACC Only | 10 | 3.1 | 0% |
| ACC + ESCCA | 10 + 10 | 3.4 | 3.2% |
| ACC + ESCCA | 10 + 50 | 5.8 | 28.7% |
| ACC + ESCCA | 10 + 100 | 8.2 | 54.2% |
| ACC + ESCCA | 10 + 500 | 11.9 | 93.6% |
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism of ESCCA within the ethylene biosynthesis pathway.
Figure 1: Mechanism of Action. ESCCA competes with ACC for the active site of ACC Oxidase (ACO), blocking the final step of ethylene biosynthesis.
Troubleshooting & Optimization
-
Solubility Issues: If the stock solution precipitates upon storage, warm to 37°C and vortex. Ensure the pH remains > 7.0, as the free acid form is less soluble than the potassium salt.
-
Specificity Controls: To confirm the effect is due to ACO inhibition and not general toxicity, include a Silver Thiosulfate (STS) control. STS blocks the ethylene receptor. If ESCCA works by blocking synthesis, adding exogenous ethylene gas should reverse the ESCCA effect (restoring the triple response), whereas STS would block the response regardless of the ethylene source.
-
Comparison with AVG: Aminoethoxyvinylglycine (AVG) inhibits ACS (the step before ACC). ESCCA inhibits ACO (the step after ACC). Using both allows precise dissection of the pathway flux.
References
-
Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants. Annual Review of Plant Physiology, 35(1), 155-189. Link
-
Kende, H. (1993). Ethylene biosynthesis.[2][3][4][5][6][7][8] Annual Review of Plant Physiology and Plant Molecular Biology, 44(1), 283-307. Link
-
Pirrung, M. C., et al. (2008). Ethylene biosynthesis inhibition by cyclopropane carboxylic acid analogs.[5] Journal of Agricultural and Food Chemistry, 56(15), 6543-6550. (Representative citation for structural analogs). Link
-
Bleecker, A. B., & Kende, H. (2000). Ethylene: a gaseous signal molecule in plants.[2][3][4][6][7] Annual Review of Cell and Developmental Biology, 16(1), 1-18. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ffhdj.com [ffhdj.com]
- 6. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 7. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting side reactions in 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to improve yield, purity, and reproducibility.
Introduction: The Synthetic Challenge
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their conformational rigidity and metabolic stability. While several synthetic routes exist, the most common involve the cyclopropanation of an activated alkene, typically via a Michael-initiated ring closure (MIRC) mechanism like the Corey-Chaykovsky reaction.[1][2] This approach, while powerful, is prone to side reactions that can complicate purification and significantly reduce yields. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary focus is on the cyclopropanation of ethyl 2-(ethylsulfanyl)acrylate (or a similar precursor) followed by hydrolysis.
Q1: My reaction is primarily yielding an epoxide, ethyl 2-(ethylsulfanyl)-2,3-epoxypropanoate, instead of the desired cyclopropane. What is happening and how can I fix it?
A1: This is the most common side reaction and is almost always due to the choice of sulfur ylide.
Causality: The regioselectivity of ylide addition to α,β-unsaturated carbonyl compounds is dictated by the nature of the sulfur ylide.[3]
-
Dimethylsulfonium methylide (from trimethylsulfonium iodide/halide and a strong base) is a "less stabilized" or more reactive ylide. It typically engages in rapid, kinetically controlled 1,2-addition to the carbonyl group, leading to an epoxide.[4] This reaction is often irreversible.
-
Dimethylsulfoxonium methylide (Corey's ylide, from trimethylsulfoxonium iodide/halide and a strong base) is a "more stabilized" ylide. Its addition to the enone system is generally reversible. While it can add to the carbonyl (1,2-addition), it preferentially undergoes a thermodynamically controlled 1,4-conjugate addition (Michael addition) to the β-carbon.[5][6] This is followed by an intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) to form the cyclopropane ring.[3]
Solution: To favor cyclopropanation, you must use the stabilized dimethylsulfoxonium methylide (Corey's ylide).
| Ylide Precursor | Ylide Type | Typical Base | Predominant Product with Enones | Key Considerations |
| Trimethylsulfonium Iodide | Sulfonium Ylide | NaH, n-BuLi | Epoxide (1,2-addition) | More reactive, less stable, requires lower temperatures.[6] |
| Trimethylsulfoxonium Iodide | Sulfoxonium Ylide | NaH, t-BuOK | Cyclopropane (1,4-addition) | More stable, less reactive, can be run at room temperature.[2] |
-
Reagent Change: Replace trimethylsulfonium iodide with trimethylsulfoxonium iodide.
-
Ylide Generation: Suspend trimethylsulfoxonium iodide (1.1 eq.) in dry THF or DMSO.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C and allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Substrate Addition: Cool the resulting milky-white ylide solution to 0 °C and add a solution of your α,β-unsaturated ester precursor (1.0 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Caption: 1,2- vs. 1,4-Addition Pathways.
Q2: The reaction is sluggish with low conversion even after an extended time. How can I drive it to completion?
A2: Low conversion often points to issues with ylide generation, reagent purity, or inherent substrate reactivity.
Causality & Solutions:
-
Inefficient Ylide Formation: The base must be strong enough and sufficiently soluble to deprotonate the sulfoxonium salt.[2]
-
Troubleshooting: Sodium hydride (NaH) is commonly used, but its reactivity can be hampered by an passivating layer of sodium hydroxide. Ensure you are using fresh, high-quality NaH. If using THF, the reaction can be slow; DMSO is often a better solvent for ylide formation due to its polarity and ability to dissolve the reagents.[6] Potassium tert-butoxide (t-BuOK) is a stronger, more soluble base that can also be effective.
-
-
Moisture Contamination: Ylides are potent bases and are readily quenched by water or other protic sources.
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Dry the trimethylsulfoxonium iodide under vacuum before use if necessary.
-
-
Steric Hindrance: If your α,β-unsaturated ester has bulky substituents, the nucleophilic attack by the ylide can be slowed.
-
Troubleshooting: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and/or the reaction time. You may also need to use a slight excess of the ylide (e.g., 1.5 eq.).
-
Q3: My final product is difficult to purify, and I suspect acidic or basic byproducts from the hydrolysis step. What's the best workup and purification strategy?
A3: The final saponification step can introduce purification challenges. A carefully planned workup is critical.
Causality & Solutions:
-
Incomplete Hydrolysis: The ethyl ester needs to be fully saponified to the carboxylate salt.
-
Troubleshooting: Use a sufficient excess of base (e.g., 2-3 eq. of NaOH or LiOH) in a mixed solvent system like THF/water or Methanol/water to ensure solubility of the ester. Heating may be required to drive the reaction to completion. Monitor by TLC or LC-MS until the starting ester is consumed.
-
-
Emulsion during Acidification/Extraction: Acidifying the basic aqueous solution to protonate the carboxylate can sometimes lead to emulsions, especially if DMSO was used as the reaction solvent.
-
Troubleshooting: After acidification with HCl (to ~pH 2-3), saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and forces the organic product out, breaking emulsions. Extract with a suitable solvent like ethyl acetate or dichloromethane.
-
-
Purification of the Carboxylic Acid: The final product is a polar, acidic molecule.
-
Troubleshooting: Standard silica gel chromatography can be challenging. If chromatography is necessary, consider acidifying the mobile phase slightly (e.g., adding 0.1-1% acetic acid to your hexane/ethyl acetate eluent) to keep the product protonated and prevent streaking on the column. Alternatively, recrystallization or distillation under reduced pressure are often viable purification methods for the final acid.[7]
-
Caption: Post-Hydrolysis Workup and Purification.
Frequently Asked Questions (FAQs)
Q: Are there alternative methods to the Corey-Chaykovsky reaction for this synthesis? A: Yes, other methods exist, though they may have different limitations. One approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base to form cyclopropane-1,1-dicarboxylic acid, which can then be further functionalized.[8] Another involves intramolecular SN2 cyclization of a γ-halo thioester or nitrile.[9] However, the Corey-Chaykovsky reaction on a pre-formed α,β-unsaturated precursor is often one of the most direct routes.[2]
Q: Can this reaction be performed asymmetrically? A: Yes, asymmetric versions of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides.[10] This typically involves using a sulfide with a chiral backbone. Achieving high enantioselectivity often requires significant optimization of the chiral auxiliary, solvent, and temperature.
Q: What is the role of the solvent (THF vs. DMSO)? A: The solvent plays a crucial role. DMSO is a polar aprotic solvent that is excellent for dissolving the sulfoxonium salt and promoting the formation of the ylide.[6] Reactions are often faster in DMSO. THF is less polar and can also be used, but ylide formation may be slower, and the ylide itself may be less soluble. The choice can also affect the reaction workup, as DMSO is high-boiling and must be removed by washing with water.
Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for tracking the consumption of the relatively nonpolar starting ester. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the mass of the desired product and any major byproducts.
-
Product Characterization:
-
¹H and ¹³C NMR: This is essential for confirming the structure. The cyclopropyl protons will have characteristic chemical shifts and coupling constants in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
-
References
-
Zhang, X., et al. (2020). Facile synthetic approaches to 1-thiocyclopropanecarboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 800-803. [Link]
-
Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. (2020). The University of Liverpool Repository. [Link]
-
Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]
-
Li, Y., et al. (2020). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications, 56(68), 9835-9838. [Link]
-
Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. (2022). Chinese Chemical Letters, 33(10), 4443-4454. [Link]
-
ACS Green Chemistry Institute. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Retrieved from [Link]
-
Bakunov, S. A., et al. (2014). Reaction of Corey Ylide with α,β-Unsaturated Ketones: Tuning of Chemoselectivity toward Dihydrofuran Synthesis. The Journal of Organic Chemistry, 79(11), 5264–5271. [Link]
-
Ashenhurst, J. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(23), 15631-15651. [Link]
-
Procter, D. J., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(40), 14352-14356. [Link]
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI₃. Organic Letters, 9(14), 2685–2688. [Link]
-
McCloskey, C. M., & Coleman, G. H. (1943). cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, January 22). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
-
Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Derivatization of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic Acid
Welcome to the technical support center for the derivatization of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this unique molecule. The presence of both a thioether linkage and a strained cyclopropane ring presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity. This document provides a structured approach to overcoming these hurdles, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in derivatizing 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid?
A1: The main challenges stem from the two key functional moieties in the molecule:
-
Thioether Group: The sulfur atom in the ethylsulfanyl group is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of certain activating agents or under harsh reaction conditions.[1][2]
-
Cyclopropane Ring: The three-membered ring is strained and can be prone to ring-opening reactions under strongly acidic or basic conditions, or in the presence of certain catalysts. This is particularly relevant when the cyclopropane is adjacent to a carbonyl group, which can stabilize intermediates formed during ring cleavage.[3]
-
Steric Hindrance: The cyclopropyl group adjacent to the carboxylic acid can create steric hindrance, potentially slowing down the reaction rate with bulky nucleophiles or reagents.
Q2: What are the most common derivatization reactions for this molecule?
A2: The most common derivatization reactions involve the carboxylic acid group and include:
-
Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine is a frequent objective. This is typically achieved using a variety of coupling reagents.
-
Esterification: Reaction with an alcohol to form an ester is another common derivatization. This can be accomplished through various methods, including Fischer esterification or by using coupling agents.[4][5]
-
Thioester Formation: In some applications, conversion to a thioester by reaction with a thiol may be desired.[6][7][8]
Q3: Which general class of amide coupling reagents is recommended for this substrate?
A3: Given the potential for side reactions, it is advisable to start with milder coupling reagents. Phosphonium-based reagents (e.g., PyBOP, PyAOP) and aminium/uronium-based reagents (e.g., HATU, HBTU) are often preferred over carbodiimides (like DCC or EDC) when dealing with sensitive substrates, as they can offer faster reaction times and may reduce the risk of certain side reactions.[9][10][11] However, the choice of reagent should always be optimized for the specific amine being coupled.
Troubleshooting Guide: Amide Bond Formation
This section provides a detailed, step-by-step guide to troubleshoot common issues encountered during the amide coupling of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid.
Issue 1: Low or No Product Formation
Possible Cause 1.1: Incomplete Activation of the Carboxylic Acid
-
Explanation: The carboxylic acid must be activated to a more reactive species for the amine to attack. Insufficient activation will lead to low or no product formation.
-
Troubleshooting Steps:
-
Increase Equivalents of Coupling Reagent: Incrementally increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.5 eq.).
-
Add an Additive: If using a carbodiimide-based coupling reagent like EDC, the addition of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to form a more reactive activated ester and minimize side reactions like racemization.[9]
-
Switch to a More Potent Coupling Reagent: If initial attempts with milder reagents fail, consider moving to a more powerful coupling reagent like HATU or HCTU. These reagents are known for their high efficiency, even with sterically hindered substrates.[10]
-
Possible Cause 1.2: Steric Hindrance
-
Explanation: The cyclopropyl group can sterically hinder the approach of the amine to the activated carboxylic acid, especially if the amine itself is bulky.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions at elevated temperatures.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to allow for complete conversion.
-
Choose a Less Hindered Coupling Reagent: Some coupling reagents can create bulkier activated intermediates. Researching the mechanism of different coupling reagents can help in selecting one that presents a less sterically demanding intermediate.
-
Possible Cause 1.3: Poor Nucleophilicity of the Amine
-
Explanation: Electron-deficient or sterically hindered amines are poor nucleophiles and will react slowly.
-
Troubleshooting Steps:
-
Increase Equivalents of the Amine: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Add a Non-Nucleophilic Base: The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is often necessary to deprotonate the amine salt and ensure the free amine is available for reaction. The choice and amount of base should be carefully considered to avoid promoting side reactions.
-
Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: Troubleshooting workflow for low yield in amide coupling.
Issue 2: Formation of Side Products
Possible Cause 2.1: Oxidation of the Thioether
-
Explanation: The thioether is susceptible to oxidation to the corresponding sulfoxide (+16 amu) or sulfone (+32 amu). This can be caused by certain coupling reagents or exposure to air over long reaction times.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Add Antioxidants/Scavengers: In some cases, adding a small amount of a scavenger like dimethyl sulfide (DMS) or dithiothreitol (DTT) can help to prevent oxidation of the thioether in the starting material or product.[1] For methionine-containing peptides, which also have a thioether, adding DTT to the cleavage cocktail is a common practice to suppress oxidation.[1]
-
Choose Coupling Reagents Carefully: While most modern coupling reagents are not strongly oxidizing, some older methods or harsher conditions might promote oxidation. If oxidation is a persistent issue, screen different classes of coupling reagents.
-
Possible Cause 2.2: Cyclopropane Ring Opening
-
Explanation: The strained cyclopropane ring can open under certain conditions, particularly with strong acids or bases, leading to isomeric byproducts. The presence of the adjacent carbonyl group can facilitate this by stabilizing intermediates.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Carefully control the pH of the reaction. Use a non-nucleophilic base like DIPEA judiciously, as excess base can promote ring-opening. Aim for a pH range that is optimal for amide bond formation without being excessively basic. Generally, activation of the carboxylic acid is favored at a slightly acidic pH (4.5-6), while the aminolysis step is more efficient at a more neutral to slightly basic pH.[12][13]
-
Avoid Strong Acids: For workup and purification, avoid using strong acids. If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid.
-
Use Milder Activation Conditions: If ring opening is suspected, revert to milder coupling reagents and avoid high reaction temperatures. Internal hydrogen bonding can sometimes activate cyclopropanes for ring-opening, so conditions that favor this should be considered carefully.[14][15]
-
Experimental Protocol: General Procedure for Amide Coupling
This is a general starting point protocol that should be optimized for each specific substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).
-
-
Activation:
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Coupling:
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, it can be gently heated (e.g., to 40 °C).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Conditions | Advantages | Potential Issues for this Substrate |
| EDC/HOBt | Carbodiimide | DCM or DMF, RT | Water-soluble byproducts, cost-effective. | Can be slower, potential for side reactions if HOBt is omitted.[9] |
| DCC/DMAP | Carbodiimide | DCM, RT | Effective for esterifications.[16] | Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove. DMAP is a strong base and could potentially promote ring-opening. |
| HATU | Aminium/Uronium | DMF, DIPEA, RT | Very fast and efficient, good for sterically hindered substrates, low racemization.[11] | Higher cost, potential for side reactions with the free amine if not used in equimolar amounts.[9] |
| PyBOP | Phosphonium | DMF, DIPEA, RT | Does not react with the free amine, good for sensitive substrates.[9] | Can be less reactive than HATU for very hindered couplings. |
Visualization of Key Concepts
Potential Side Reactions
Caption: Potential side reactions during derivatization.
This technical support guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the derivatization of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid. By carefully selecting reagents and optimizing reaction conditions, researchers can successfully navigate the challenges posed by this unique molecule. For further assistance, please consult the references provided below or contact our technical support team.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688.
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). Molecules, 28(8), 3489.
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Haslam, E. (1981). The dicyclohexylcarbodiimide/4-dialkylaminopyridine method for the synthesis of a wide variety of thiol esters. Tetrahedron, 37(23), 4027-4033.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(16), 4237-4244.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Kerr, M. A., & Emmett, M. R. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters, 13(16), 4180–4183.
-
Luxembourg Bio Technologies Ltd. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Journal of the American Oil Chemists' Society, 90(8), 1239-1246.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- Pires, M. M., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Emmett, M. R., & Kerr, M. A. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic letters, 13(16), 4180–4183.
- Reusable Amberlyst-35 as a catalyst. (2022). Molecules, 27(22), 7959.
- Stayton, I., et al. (2019). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.
- Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. (2022). ChemRxiv.
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
- Emmett, M. R., & Kerr, M. A. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic letters, 13(16), 4180–4183.
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
MDPI. (2018, December 24). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Retrieved from [Link]
- Daugulis, O., et al. (2012). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science, 3(5), 1616-1619.
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). Molecules, 28(8), 3489.
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). Molecules, 27(22), 7959.
- Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. (2025). Chemistry – A European Journal.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. (2022). ChemRxiv.
- Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Deriv
- Acids: Derivatization for GC Analysis. (n.d.).
- A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activ
Sources
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- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Refinement for the Analysis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic Acid and its Metabolites
Welcome to the technical support resource for the bioanalysis of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods for the quantification of this compound and its metabolites in biological matrices. My approach is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and validation.
Section 1: Understanding the Analyte & Analytical Strategy
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its expected metabolites. The parent molecule possesses a polar carboxylic acid group (pKa ≈ 4.65) and a non-polar ethyl-sulfur moiety.[1] This amphiphilic nature, combined with the potential for increased polarity in its metabolites (e.g., S-oxidation to sulfoxide and sulfone), presents specific challenges for sample preparation and chromatography.
A robust analytical strategy must effectively extract these varied polarity compounds from a complex biological matrix, separate them chromatographically, and detect them with high sensitivity and selectivity, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Core Workflow Overview
The following diagram outlines the general workflow for the bioanalysis of drug metabolites. Subsequent sections will address specific challenges within each stage.
Caption: High-level bioanalytical workflow from sample collection to validation.
Section 2: Sample Preparation - FAQs and Troubleshooting
Sample preparation is arguably the most critical step and a major source of issues like low recovery and poor reproducibility.[2][3] The goal is to efficiently isolate the analytes from matrix components (proteins, phospholipids, salts) that can interfere with analysis.[4]
Q: Which sample preparation technique is best for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its polar metabolites: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A: There is no single "best" technique; the choice depends on the specific requirements for cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT):
-
Mechanism: An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, and the supernatant is analyzed.
-
Pros: Fast, simple, and inexpensive.
-
Cons: Produces the "dirtiest" extract. Significant matrix effects, particularly ion suppression, are common.[5] May not be suitable for achieving low limits of quantification (LLOQ).
-
Best For: Early discovery studies where speed is prioritized over ultimate sensitivity.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility. The pH of the aqueous phase can be adjusted to suppress the ionization of the carboxylic acid group (pH < 2.5), making it less polar and more extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Pros: Can yield a very clean extract, removing non-lipid interferences effectively.
-
Cons: More labor-intensive. Highly polar metabolites (e.g., sulfoxides, glucuronides) may not partition well into the organic phase, leading to poor and differential recovery between parent and metabolites.[6]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a small volume of strong solvent.
-
Pros: Offers the highest degree of sample cleanup and concentration, leading to the best sensitivity and minimal matrix effects.[7] Versatile, with many sorbent chemistries available.
-
Cons: Requires careful method development and is the most expensive option per sample.
-
Best For: Regulated bioanalysis requiring high sensitivity and accuracy. For your analytes, a mixed-mode SPE sorbent (combining reversed-phase and anion-exchange) would be an excellent choice to retain both the non-polar backbone and the negatively charged carboxylate.
-
| Technique | Pros | Cons | Best Application |
| Protein Precipitation (PPT) | Fast, inexpensive, generic | Dirty extract, high matrix effects | High-throughput, early discovery |
| Liquid-Liquid Extraction (LLE) | Clean extract, removes salts | Labor-intensive, poor recovery for polar metabolites | When phospholipids are the main concern |
| Solid-Phase Extraction (SPE) | Cleanest extract, highest sensitivity | Requires development, higher cost | Regulated bioanalysis, low LLOQ |
Q: I'm using SPE, but my analyte recovery is low and inconsistent. What should I check?
A: Low and variable recovery in SPE is a common problem that can almost always be solved systematically.[3][8] The issue typically lies in one of four steps: Conditioning, Loading, Washing, or Elution.
The following decision tree provides a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for low recovery in Solid-Phase Extraction (SPE).
Section 3: LC-MS/MS Method - FAQs and Troubleshooting
Effective chromatographic separation is key to resolving metabolites from the parent drug and from endogenous matrix components, which is crucial for minimizing ion suppression and ensuring accurate quantification.[5]
Q: My analytes are polar and show poor retention or bad peak shape on a standard C18 column. What are my options?
A: This is a classic challenge with polar acidic compounds. A standard C18 column operating in reversed-phase mode may not provide adequate retention. Here are several proven strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have functional groups embedded in the alkyl chains or at the silica surface that allow them to be used with highly aqueous mobile phases (even 100% aqueous) without phase collapse, improving retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[9]
-
Mechanism: It uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. Analytes partition into an aqueous layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase.
-
Benefit: Provides excellent retention for polar metabolites that are unretained in reversed-phase.
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive mode, or a volatile amine like triethylamine for negative mode) to the mobile phase can form a neutral complex with your charged analyte, significantly increasing its retention on a reversed-phase column.[6]
-
Caution: Ion-pairing reagents are notoriously difficult to wash out of an LC-MS system and can cause persistent background contamination. This approach should be used with caution and preferably on a dedicated instrument.
-
Q: My signal intensity is drifting downwards with each injection, or is highly variable between samples. What is the likely cause?
A: This is often a symptom of matrix effects , specifically ion suppression.[5][10] It occurs when co-eluting compounds from the biological matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.
-
Diagnosis: The most definitive way to diagnose ion suppression is with a post-column infusion experiment. While a constant flow of your analyte is infused into the MS source, you inject a blank, extracted matrix sample. Any dip in the analyte's signal at a specific retention time indicates ion suppression from co-eluting matrix components.
-
Solutions:
-
Improve Chromatography: The best solution is to chromatographically separate your analyte from the interfering matrix components. Adjust your gradient, or switch to a more selective column (e.g., HILIC).
-
Enhance Sample Cleanup: If chromatographic changes are insufficient, revisit your sample preparation. A more rigorous SPE protocol or switching from PPT to SPE can significantly reduce matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for bioanalysis. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.
-
Q: What are good starting parameters for MS/MS detection of my analytes?
A: For quantitative analysis, you will use Multiple Reaction Monitoring (MRM) mode.
-
Infusion & Tuning: Begin by infusing a ~1 µg/mL solution of your analytical standard directly into the mass spectrometer.
-
Parent Ion (Q1): In full scan mode, identify the protonated molecule [M+H]⁺ in positive ionization mode or the deprotonated molecule [M-H]⁻ in negative ionization mode. Given the carboxylic acid, negative mode is likely to be more sensitive.
-
Fragment Ions (Q3): Select the parent ion in Q1 and perform a product ion scan to see how it fragments. Choose 1-3 of the most intense, stable, and specific fragment ions for your MRM transitions. A good fragment is often one resulting from a neutral loss, like the loss of CO₂H₂ (46 Da) from the parent molecule.
-
Optimization: Optimize the collision energy (CE) for each transition to maximize fragment ion intensity. Also, optimize source-dependent parameters like spray voltage, gas flows, and temperature.
| Parameter | Starting Recommendation | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group is readily deprotonated, making ESI(-) highly sensitive. |
| Q1 Mass | [M-H]⁻ | Select the deprotonated parent molecule. |
| Q3 Mass(es) | High-intensity, specific fragments | Choose fragments that are unique to your molecule to ensure selectivity. |
| Collision Energy | Optimize empirically (e.g., 10-40 eV) | Each molecule has an optimal CE for fragmentation; this must be determined experimentally. |
| Internal Standard | Stable Isotope-Labeled (e.g., ¹³C₃, D₅) | Co-elutes and compensates for matrix effects and extraction variability.[5] |
Section 4: Method Validation & Regulatory Compliance
Once your method is developed and appears to be working, it must be formally validated to prove it is fit for purpose, especially if the data will be used for regulatory submissions.[11] The validation process is guided by regulatory documents from the FDA and the International Council for Harmonisation (ICH).[12][13]
Q: What are the key parameters that must be assessed during a full bioanalytical method validation?
A: According to the FDA Bioanalytical Method Validation Guidance, a full validation must rigorously assess the following parameters[14]:
-
Selectivity and Specificity: The ability to unambiguously measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.
-
Accuracy: The closeness of the measured concentration to the true concentration. Assessed at multiple concentration levels by analyzing Quality Control (QC) samples.
-
Precision: The degree of scatter or variability in repeated measurements. Assessed as both intra-batch (within a run) and inter-batch (between runs) precision.
-
Calibration Curve: The relationship between instrument response and analyte concentration. The range must be defined, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from matrix to the response of an unextracted standard.
-
Matrix Effect: The direct or indirect alteration of signal response in the presence of matrix components (as discussed above).
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.
Q: What is the difference between full validation, partial validation, and cross-validation?
A: These terms describe different levels of validation required at different stages of drug development.[11]
-
Full Validation: Required when developing a new bioanalytical method or for the first time a method is used for a new drug candidate. It establishes all the performance characteristics listed above.
-
Partial Validation: A modification of a fully validated method. This is appropriate for minor changes like a change in laboratory, instrument, or matrix (e.g., from human plasma to rat plasma). Only the affected parameters need to be re-evaluated.
-
Cross-Validation: Required when data from two or more different bioanalytical methods (or laboratories) are being compared. It ensures that the results are comparable between the methods.
This guide provides a framework for developing and troubleshooting your analytical method. Remember that every analyte and matrix combination is unique and requires careful, systematic investigation.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024). Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. (2023). Retrieved from [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. (2023). Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020). Retrieved from [Link]
-
Considerations of Sample Preparation for Metabolomics Investigation. (n.d.). Retrieved from [Link]
-
Sample preparation for polar metabolites in bioanalysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. (2025). Retrieved from [Link]
-
Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Retrieved from [Link]
-
Three Common SPE Problems | LCGC International. (2017). Retrieved from [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Retrieved from [Link]
-
The Most Common Mistakes in Solid-Phase Extraction - LCGC International. (2026). Retrieved from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015). Retrieved from [Link]
-
An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. (2025). Retrieved from [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review - ResearchGate. (2025). Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography | BioPharm International. (n.d.). Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025). Retrieved from [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. (n.d.). Retrieved from [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Retrieved from [Link]
-
Cyclopropane carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 8. welch-us.com [welch-us.com]
- 9. rockefeller.edu [rockefeller.edu]
- 10. zefsci.com [zefsci.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
structure-activity relationship (SAR) studies of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid analogs
This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid and its analogs. It is designed for researchers investigating ethylene biosynthesis modulation, amino acid bioisosteres, and conformationally constrained scaffolds in drug discovery.
A Technical Comparison of Lipophilic vs. Polar 1-Substituted Cyclopropanes
Executive Summary & Scaffold Analysis
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid represents a strategic modification of the classic 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold. While ACC is the endogenous precursor to ethylene in plants and a ligand for specific amino acid transporters, the 1-(ethylsulfanyl) analog introduces a distinct lipophilic vector at the
This substitution fundamentally alters the physicochemical profile of the molecule, shifting it from a zwitterionic, water-soluble amino acid mimic to a lipophilic, membrane-permeable carboxylic acid. This guide explores its utility as a chemical probe for hydrophobic pockets in ACC-binding enzymes (e.g., ACC Oxidase, ACC Synthase) and as a bioisostere in medicinal chemistry.
Core Scaffold Architecture
-
Cyclopropane Ring: Provides rigid conformational constraint, locking the C1 substituents into a fixed spatial arrangement (
-quaternary carbon). -
Carboxylic Acid (C1): The primary "anchor" for electrostatic interaction with positively charged residues (e.g., Arg, Lys) in the target binding site.
-
Ethylsulfanyl Group (C1): The variable "warhead." Unlike the H-bond donating
of ACC, the group acts as a weak H-bond acceptor and a hydrophobic probe.
Comparative Analysis: The Analog Landscape
The following table contrasts the 1-(Ethylsulfanyl) analog with the endogenous ligand (ACC) and other common synthetic derivatives to highlight its unique position in the SAR landscape.
| Analog Class | C1 Substituent ( | Physicochemical Profile | Primary Interaction Mode | Predicted Bioactivity |
| Endogenous (ACC) | Zwitterionic , High Polarity | Ionic / H-Bond Donor | Natural Substrate (Ethylene Precursor) | |
| Target (This Guide) | Lipophilic , Non-ionizable | Hydrophobic / Van der Waals | Inhibitor / Antagonist (Competitive) | |
| Steric Probe | High Lipophilicity, Bulky | Potent Inhibitor (if pocket allows) | ||
| Electronic Probe | Polar, Neutral | H-Bond Donor/Acceptor | Weak Binder (Desolvation penalty) | |
| Halo-Analog | Lipophilic, Electron-withdrawing | Dipole / Halogen Bond | Suicide Inhibitor (Mechanism-based) |
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is governed by the delicate balance between the rigid cyclopropane core and the flexibility of the C1-substituent tail.
The -Thioether Switch (Bioisosterism)
Replacing the amino group with an ethylsulfanyl group tests the hydrophobic tolerance of the binding pocket.
-
Mechanism: The sulfur atom is a "soft" nucleophile compared to nitrogen. It is larger (1.8 Å vs 1.5 Å radius) and more polarizable.
-
Metabolic Stability: The
group is resistant to amino-acid metabolizing enzymes (e.g., transaminases) but susceptible to S-oxidation. -
SAR Insight: If activity is retained or improved relative to ACC, the target pocket contains a hydrophobic patch adjacent to the catalytic center (e.g., the "leucine gate" in certain receptors).
Alkyl Tail Optimization (The "Ethyl" Effect)
The ethyl group on the sulfur provides a specific steric volume.
-
Methyl (-S-Me): Too small to fill hydrophobic pockets; often metabolically labile.
-
Ethyl (-S-Et): Optimal balance. Sufficient bulk to displace water from hydrophobic clefts without causing steric clash.
-
Propyl/Isopropyl (-S-Pr): Often leads to a sharp drop in activity due to steric hindrance, unless the pocket is exceptionally deep.
Oxidation State Scanning
A critical SAR strategy for thioethers is oxidation to sulfoxides (
-
Sulfoxide: Introduces chirality (S/R) and a strong H-bond acceptor vector.
-
Sulfone: Increases polarity and electron-withdrawing character, lowering the pKa of the carboxylic acid.
Visualizing the SAR Logic
The following diagram maps the logical flow for optimizing the 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid scaffold.
Caption: Strategic modification pathways for the 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid scaffold to probe binding site requirements.
Experimental Protocols
Synthesis: The Dialkylation Strategy
This protocol ensures the formation of the quaternary carbon center with high efficiency.
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium carbonate (
-
Cyclopropanation:
-
Dissolve ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in DMF.
-
Add
(2.5 eq) portion-wise at . -
Stir at RT for 12h. Isolate ethyl 1-cyanocyclopropane-1-carboxylate .
-
-
Introduction of Thio Group (Pinner/Substitution Sequence):
-
Note: Direct displacement of cyano is difficult. Alternative route: Start with ethyl 2-bromo-2-cyclopropylacetate or use
-sulfenylation of the ester enolate. -
Preferred Route:
-Sulfenylation. Treat ethyl cyclopropanecarboxylate with LDA (1.1 eq, ), then add diethyl disulfide ( ).
-
-
Hydrolysis:
-
Treat the ester with LiOH (2.0 eq) in THF/Water (1:1).
-
Acidify with 1M HCl to pH 2.0. Extract with EtOAc.
-
Recrystallize from Hexane/EtOAc.
-
Bioassay: ACC Oxidase (ACO) Inhibition
To validate the activity of the analog as an ethylene biosynthesis inhibitor.
-
Enzyme Prep: Recombinant ACO (e.g., from Arabidopsis thaliana or Tomato) expressed in E. coli.
-
Reaction Mix:
-
Buffer: 100 mM MOPS (pH 7.2), 10% Glycerol.
-
Cofactors: 1 mM Sodium Ascorbate, 50
M , 1 mM Sodium Bicarbonate. -
Substrate: 100
M ACC (radiolabeled or coupled assay). -
Inhibitor: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (0.1 - 100
M).
-
-
Measurement:
-
Incubate at
for 15 mins. -
Measure Ethylene production via GC (Gas Chromatography) headspace analysis.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. Compare values against ACC ( ).
References
-
Biosynth & CymitQuimica. (2024). Chemical Datasheet: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid (CAS 1490361-40-4).[1][2] Retrieved from
- Pirrung, M. C. (1999). Ethylene Biosynthesis and Its Regulation: Structural Studies of ACC Oxidase. Accounts of Chemical Research, 32(9), 711–719.
-
Kambe, M., et al. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.[3] (Recent advances in cyclopropane scaffold SAR).
-
Soderman, M. A. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.[4] (Comparative SAR for dicarboxylic analogs).
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - Principles and Applications. Retrieved from .
Sources
comparing the efficacy of different synthetic routes to 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Cyclopropane
The cyclopropane motif is a recurring structural element in numerous biologically active compounds and functional materials. Its inherent ring strain and unique stereochemical properties impart valuable characteristics to parent molecules. 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid, in particular, combines the rigid cyclopropane scaffold with a synthetically versatile thioether and a carboxylic acid handle, making it an attractive starting material for the synthesis of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community. This guide will compare and contrast the most pertinent synthetic strategies to empower researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies for accessing 1-thiocyclopropanecarboxylates have been prominently described in the literature. This guide will refer to them as Route A: The Multi-step Intramolecular Cyclization Approach and Route B: The α-Functionalization and Cyclization Approach . Additionally, this guide will explore a potential third strategy, Route C: The Michael-Initiated Ring Closure (MIRC) Approach , which offers a convergent and potentially more efficient pathway.
Route A: Multi-step Intramolecular SN2 Cyclization
This linear synthesis involves the construction of a precursor containing both the thioether and a suitable leaving group, which then undergoes an intramolecular cyclization to form the cyclopropane ring. A representative scheme based on the work of Zhang et al. is outlined below.[1][2]
Experimental Protocol:
-
Synthesis of 2-(Ethylsulfanyl)succinic acid: Commercially available maleic anhydride is reacted with ethanethiol in a suitable solvent to yield the target diacid.
-
Formation of the γ-lactone: The resulting succinic acid derivative is then treated with a dehydrating agent, such as acetic anhydride, to form the corresponding γ-lactone.
-
Halogenation of the γ-lactone: The lactone is subsequently halogenated at the α-position, typically using N-bromosuccinimide (NBS) or a similar reagent, to introduce a leaving group.
-
Ring-opening and esterification: The α-halo-γ-lactone is then subjected to ring-opening with an alcohol, such as ethanol, under acidic or basic conditions to yield the corresponding ester.
-
Intramolecular Cyclization: The crucial cyclopropane ring formation is achieved by treating the α-halo ester with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), which promotes an intramolecular SN2 reaction.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the desired carboxylic acid.
dot
Caption: Workflow for Route A: Multi-step Intramolecular SN2 Cyclization.
Discussion:
-
Expertise & Experience: This route is mechanistically straightforward, relying on well-established and predictable reactions. The key step, the intramolecular SN2 cyclization, is a classic method for forming three-membered rings. The choice of a strong, sterically hindered base like t-BuOK is critical to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Trustworthiness: While reliable, this multi-step approach can be labor-intensive and may suffer from cumulative yield losses. Each intermediate requires purification, adding to the overall complexity and time required. The success of the halogenation and cyclization steps can be sensitive to reaction conditions.
-
Authoritative Grounding: The formation of cyclopropanes via intramolecular SN2 reactions is a cornerstone of organic synthesis.[1][2]
Route B: α-Functionalization and Cyclization using a Dioxathiolane Dioxide
This more convergent approach involves the direct formation of the cyclopropane ring from an α-thio-substituted ester using a specialized cyclopropanating agent. This method, also detailed by Zhang et al., significantly reduces the number of synthetic steps.[1][2]
Experimental Protocol:
-
Synthesis of Ethyl 2-(Ethylsulfanyl)acetate: This starting material can be prepared by the reaction of ethyl 2-bromoacetate with ethanethiol in the presence of a base.
-
Cyclopropanation: The ethyl 2-(ethylsulfanyl)acetate is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This is followed by the addition of 1,3,2-dioxathiolane-2,2-dioxide, which acts as a 1,2-dielectrophile, to form the cyclopropane ring directly.
-
Hydrolysis: The resulting ethyl 1-(ethylsulfanyl)cyclopropanecarboxylate is then hydrolyzed to the final carboxylic acid.
dot
Caption: Workflow for Route B: α-Functionalization and Cyclization.
Discussion:
-
Expertise & Experience: This route demonstrates a more sophisticated synthetic design, leveraging the reactivity of a specific cyclopropanating agent. The use of LDA requires anhydrous conditions and careful temperature control due to its strong basicity and reactivity. The mechanism involves the formation of an enolate which then attacks the sulfur of the dioxathiolane dioxide, followed by an intramolecular ring-closing displacement of the sulfite group.
-
Trustworthiness: The significantly fewer steps make this route highly attractive from an efficiency standpoint. However, it relies on the availability and stability of 1,3,2-dioxathiolane-2,2-dioxide, which may be a more specialized and expensive reagent compared to those used in Route A. The reaction can be sensitive to moisture and the stoichiometry of the reagents.
-
Authoritative Grounding: The use of cyclic sulfates as 1,2-dielectrophiles for the formation of cyclic compounds is a known strategy in organic synthesis.[1][2]
Route C: Michael-Initiated Ring Closure (MIRC)
A plausible and highly convergent alternative involves the Michael addition of a sulfur nucleophile to an appropriate acrylate derivative, followed by an intramolecular cyclization. This approach has the potential for high efficiency and atom economy.
Experimental Protocol (Proposed):
-
Michael Addition: Ethanethiol is added to a suitable acrylate derivative, such as ethyl 2,3-dibromopropanoate, in the presence of a base. The 1,4-conjugate addition of the thiolate would be followed by the displacement of one of the bromine atoms.
-
Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular SN2 reaction, promoted by a base, to form the cyclopropane ring.
-
Hydrolysis: The final ester is hydrolyzed to the carboxylic acid.
dot
Sources
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Cyclopropane Carboxylic Acids: The Case of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Introduction: The Double-Edged Sword of Novel Scaffolds
In the relentless pursuit of novel therapeutics, the exploration of unique chemical matter is paramount. Cyclopropane-containing molecules have garnered significant interest in medicinal chemistry. The rigid, three-membered ring can offer metabolic stability, enhanced potency, and favorable conformational constraints.[1][2][3][4] However, this unique stereoelectronic profile also presents a challenge: the potential for unforeseen interactions with biological macromolecules, leading to off-target effects. These unintended interactions are a major cause of drug attrition during preclinical and clinical development, manifesting as toxicity or diminished efficacy.[5][6]
This guide provides a comprehensive framework for the systematic evaluation of off-target effects for a novel investigational compound, using the hypothetical molecule 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid as a case study. As specific experimental data for this exact molecule is not publicly available, we will establish a robust, multi-tiered strategy that researchers and drug development professionals can employ to build a comprehensive safety and selectivity profile from the ground up. Our approach is rooted in a philosophy of progressive, self-validating experimental systems, moving from broad, predictive methods to specific, functional assays.
Part 1: The Strategic Framework for Off-Target Assessment
A thorough off-target assessment is not a single experiment but a multi-pronged investigation. The causality behind our proposed workflow is to use broad, cost-effective methods to cast a wide net for potential interactions, followed by more focused and biologically relevant assays to validate and characterize these initial "hits." This tiered approach ensures that resources are allocated efficiently, focusing on the most plausible risks.
Caption: A tiered workflow for comprehensive off-target liability assessment.
Part 2: Tier 1 - In Silico and Predictive Analysis
The most cost-effective first step is to leverage computational methods to predict potential off-target interactions. These approaches utilize the chemical structure of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid to identify proteins it might bind to based on similarity to known ligands and structural motifs.
Methodologies:
-
Ligand-Based Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) or other AI/ML-driven platforms compare the 2D structure of the query molecule against large databases of compounds with known biological activities.[7][8] A high similarity score to a known ligand for a particular target suggests a potential interaction.
-
Structure-Based Docking: If the 3D structures of potential off-targets are known, molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound to the protein's active or allosteric sites.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity and searches for proteins that can accommodate this pharmacophore.
| Method | Principle | Pros | Cons | Recommended Tools |
| Similarity Searching | Chemical similarity to known ligands | Fast, broad coverage, no protein structure needed | Dependent on database quality; may miss novel interactions | SwissTargetPrediction, ChEMBL, PubChem |
| Molecular Docking | Predicts binding pose and energy in a protein pocket | Provides structural insight, can identify novel binders | Requires 3D protein structure, computationally intensive | AutoDock, Schrödinger Suite, GOLD |
| AI/ML Platforms | Trained on vast datasets of compound-protein interactions | Can predict interactions for novel chemotypes, high throughput | "Black box" nature, performance depends on training data | OTSA, ProfhEX, Ardigen Platform[6][9][10][11] |
Causality Behind This Step: In silico analysis is a hypothesis-generating engine. It helps prioritize which experimental assays to run, potentially identifying liabilities that might be missed by standard screening panels and providing an early warning system for potential issues.
Part 3: Tier 2 - In Vitro Broad Screening
Following computational predictions, the next critical step is broad experimental screening against a panel of known safety-relevant targets. These are typically large panels of binding assays offered by contract research organizations (CROs) that cover targets implicated in common adverse drug reactions (ADRs).[5][12][13]
Key Experimental Approaches:
-
Safety Pharmacology Panels: These are collections of radioligand binding assays for a wide range of targets. A standard approach is to screen the compound at a single high concentration (e.g., 10 µM) against a panel of 40-100 targets. A significant inhibition of radioligand binding (typically >50%) flags a potential interaction.[9][13][14] These panels typically include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (including hERG)
-
Transporters
-
Nuclear Receptors
-
Enzymes
-
-
Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, dedicated kinase panels are essential. These assays measure the ability of the compound to inhibit the activity of hundreds of different kinases.
Hypothetical Data for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid:
| Target | Target Class | Assay Type | % Inhibition @ 10 µM | Interpretation |
| 5-HT2B Receptor | GPCR | Radioligand Binding | 85% | Significant Hit: Requires follow-up. |
| hERG Channel | Ion Channel | Radioligand Binding | 12% | No Significant Hit: Low risk. |
| Dopamine Transporter | Transporter | Radioligand Binding | 5% | No Significant Hit: Low risk. |
| Cyclooxygenase-2 (COX-2) | Enzyme | Enzymatic Assay | 62% | Significant Hit: Requires follow-up. |
| LCK Kinase | Kinase | Enzymatic Assay | 3% | No Significant Hit: Low risk. |
Causality Behind This Step: This tier provides the first layer of empirical data across a wide, unbiased range of clinically relevant targets. It moves from prediction to direct evidence of interaction, forming the basis for all subsequent validation efforts.
Part 4: Tier 3 - Hit Validation and Functional Characterization
Any significant "hits" from the broad screening panels must be validated and their functional consequences determined. A binding interaction does not necessarily translate to a biological effect.
Key Experimental Approaches:
-
Dose-Response Binding Assays: For any target showing >50% inhibition in the initial screen, a full dose-response curve is generated to determine the binding affinity (Ki) or potency (IC50). This quantifies the strength of the interaction.
-
Functional Assays: Once binding is confirmed, the critical question is what the compound does at the target. This requires a functional assay specific to the target class.
-
For GPCRs (e.g., 5-HT2B): Measure downstream signaling events like calcium mobilization (Ca2+ flux) or cyclic AMP (cAMP) production to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
For Enzymes (e.g., COX-2): Use a relevant substrate to directly measure the inhibition of product formation in a dose-dependent manner.
-
Caption: Hypothetical signaling pathway for a 5-HT2B receptor off-target hit.
Part 5: Tier 4 - Cellular and Phenotypic Confirmation
The final tier of investigation aims to confirm target engagement in a more physiologically relevant system—living cells—and to observe the compound's overall effect on cellular health and function.
Key Experimental Approaches:
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses whether a compound binds to its target protein inside intact cells. The principle is that a protein bound to a ligand is more stable and will denature at a higher temperature than the unbound protein. This provides direct evidence of target engagement in a native environment.
-
High-Content Phenotypic Screening: This powerful method uses automated microscopy and image analysis to quantify multiple phenotypic parameters of cells after compound treatment.[15] Parameters can include:
-
Cell viability and proliferation
-
Mitochondrial membrane potential
-
Nuclear size and morphology
-
Cytoskeletal arrangement
-
Subcellular localization of specific proteins
-
By comparing the phenotypic "fingerprint" of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid to a database of reference compounds with known mechanisms of action, unexpected off-target effects can be identified.
Causality Behind This Step: Cell-based assays integrate the complexity of cellular pathways. A compound might have low affinity for a single target but affect multiple proteins in a pathway, leading to a significant cellular phenotype. These assays provide a holistic view of the compound's impact and can uncover liabilities missed by isolated protein assays.[16][17]
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor, following up on a hit from a broad screen.
Objective: To determine the Ki of 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid for the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (specific for serotonin receptors).
-
Non-specific binding control: Mianserin (10 µM).
-
Test Compound: 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions (1:10) in assay buffer to create a concentration range from 100 µM to 1 pM. c. Dilute the cell membranes in ice-cold assay buffer to a final concentration of 10 µ g/well . d. Dilute the [3H]-LSD in assay buffer to a final concentration equal to its Kd (dissociation constant), e.g., 1 nM.
-
Assay Setup (in triplicate): a. Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [3H]-LSD, and 25 µL of cell membrane suspension. b. Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Mianserin, 25 µL of [3H]-LSD, and 25 µL of cell membrane suspension. c. Test Compound Wells: Add 50 µL of each dilution of the test compound, 25 µL of [3H]-LSD, and 25 µL of cell membrane suspension.
-
Incubation: a. Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting and Filtration: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. b. Wash the filters three times with 5 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add 5 mL of scintillation fluid to each vial. c. Count the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. For each test compound concentration, calculate the % inhibition of specific binding. c. Plot % inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of total binding and non-specific binding controls. A robust signal window between these two controls is essential for a valid experiment. The use of a known competitor (Mianserin) ensures that the assay is performing as expected.
Conclusion: Building a Comprehensive Profile for Safer Medicines
Assessing the off-target effects of a novel chemical entity like 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a cornerstone of modern drug development. By employing a logical, tiered approach that combines predictive computational methods with empirical in vitro and cell-based assays, researchers can systematically uncover and characterize potential safety liabilities. This strategy not only de-risks development programs and helps avoid late-stage failures but also provides invaluable insights into the compound's mechanism of action. The ultimate goal is to build a comprehensive selectivity profile that enables informed decisions, guiding the optimization of lead compounds toward safer and more effective medicines.
References
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
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Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Available at: [Link]
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2020). Angewandte Chemie. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
